TOFA
Overview
Description
. This compound has significant implications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
TOFA, also known as Olumacostat Glasaretil, primarily targets Acetyl Coenzyme A Carboxylase (ACC) . ACC is the enzyme that controls the first rate-limiting step in fatty acid biosynthesis . Inhibition of ACC activity in the sebaceous glands is designed to substantially affect sebum production, as over 80% of human sebum components contain fatty acids .
Mode of Action
Olumacostat Glasaretil is a prodrug that is hydrolyzed by esterases in vivo to form the pharmacologically active compound 5-(tetradecyloxy)-2-furancarboxylic acid . This compound converts to 5-tetradecyloxy-2-furoyl-coenzyme A (TOFyl-CoA), a fatty acid mimetic that competes with acetyl-CoA, thereby inhibiting the formation of malonyl-CoA . Malonyl-CoA is the substrate of the multienzyme complex fatty acid synthase, which is important for acyl chain elongation .
Biochemical Pathways
The inhibition of ACC by Olumacostat Glasaretil affects the de novo synthesis of fatty acids . This results in a reduction in saturated and monounsaturated fatty acyl chains across lipid species, including di- and triacylglycerols, phospholipids, cholesteryl esters, and wax esters in sebocytes .
Pharmacokinetics
The pharmacokinetics of Olumacostat Glasaretil involve its topical application and subsequent hydrolysis by esterases to form the active compound . This prodrug approach is critical to obtain the desired activity in vivo . The compound accumulates in sebaceous glands relative to the surrounding dermis .
Result of Action
The result of Olumacostat Glasaretil’s action is a significant reduction in sebum production . This is evidenced by the decrease in size of sebaceous glands in a Syrian hamster model upon topical application of the compound . In clinical trials, treatment with Olumacostat Glasaretil showed greater reductions in both inflammatory and noninflammatory acne lesions compared to a vehicle .
Action Environment
The action of Olumacostat Glasaretil is influenced by the environment of the sebaceous glands. The compound is designed to enhance delivery to the sebaceous glands The efficacy of the compound may be influenced by factors such as the individual’s skin type, the presence of inflammation, and other individual-specific factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetradecyloxy)-2-furoic acid typically involves the esterification of furoic acid with tetradecanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 5-(Tetradecyloxy)-2-furoic acid involves large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, resulting in higher yields and purity of the final product . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Tetradecyloxy)-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furoic acid moiety to furan derivatives.
Substitution: The furoic acid group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, furan derivatives, and substituted furoic acid compounds .
Scientific Research Applications
5-(Tetradecyloxy)-2-furoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Acts as an inhibitor of acetyl-CoA carboxylase, making it useful in studying fatty acid metabolism and related pathways.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with similar inhibitory effects on ACC.
Linoleic Acid: A polyunsaturated fatty acid that also targets fatty acid metabolism.
Palmitic Acid: A saturated fatty acid with comparable effects on fatty acid biosynthesis.
Uniqueness
5-(Tetradecyloxy)-2-furoic acid is unique due to its potent and reversible inhibition of acetyl-CoA carboxylase, making it a valuable tool in studying fatty acid metabolism and its implications in various diseases .
Properties
IUPAC Name |
5-tetradecoxyfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRCFAOMWRAFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203338 | |
Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54857-86-2 | |
Record name | 5-(Tetradecyloxy)-2-furoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54857-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLUMACOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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